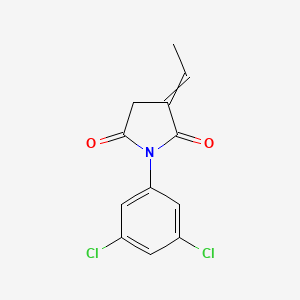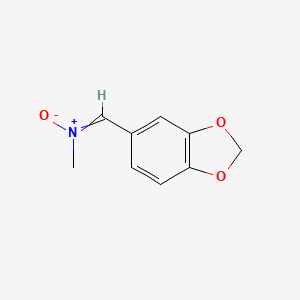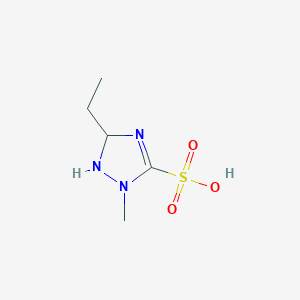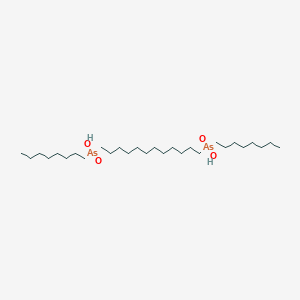
6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane is a complex organophosphorus compound. This compound is characterized by the presence of cyano, oxo, and phosphonia groups, along with silicon atoms in its structure. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core structure, followed by the introduction of functional groups such as cyano and oxo groups. Common reagents used in the synthesis include organophosphorus compounds, silicon-based reagents, and cyanide sources. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the industrial synthesis process.
化学反应分析
Types of Reactions
6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The cyano and oxo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives. Substitution reactions can lead to a variety of functionalized derivatives with different chemical properties.
科学研究应用
6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving phosphorus and silicon.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its reactivity and stability.
作用机制
The mechanism by which 6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and oxo groups play a crucial role in binding to active sites, while the phosphonia and silicon atoms contribute to the compound’s overall stability and reactivity. Pathways involved may include phosphorylation and redox reactions, which are essential in various biochemical processes.
相似化合物的比较
Similar Compounds
6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane: shares similarities with other organophosphorus compounds such as:
Uniqueness
What sets this compound apart is its combination of cyano, oxo, phosphonia, and silicon groups within a single molecule. This unique structure imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
63139-10-6 |
|---|---|
分子式 |
C9H21NO2PSi2+ |
分子量 |
262.41 g/mol |
IUPAC 名称 |
(2-cyano-2-trimethylsilylethyl)-oxo-trimethylsilyloxyphosphanium |
InChI |
InChI=1S/C9H21NO2PSi2/c1-14(2,3)9(7-10)8-13(11)12-15(4,5)6/h9H,8H2,1-6H3/q+1 |
InChI 键 |
PULLETFSCLLMQA-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(C[P+](=O)O[Si](C)(C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14493789.png)

![[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol](/img/structure/B14493813.png)

![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)

![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)


![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)



